molecular formula C17H16ClN5O2 B1673835 7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 122384-14-9

7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

Cat. No.: B1673835
CAS No.: 122384-14-9
M. Wt: 357.8 g/mol
InChI Key: SEWXZWMBVGJJPG-UHFFFAOYSA-N
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Description

FG 8205, also known as 7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one, is an imidazobenzodiazepine derivative related to bretazenil. It acts as a partial agonist at gamma-aminobutyric acid (GABA) A receptors, with slight selectivity for the alpha 1-containing subtype. In animal tests, FG 8205 has shown anxiolytic and anticonvulsant effects with minimal sedation or ataxia .

Preparation Methods

The synthesis of FG 8205 involves several steps, starting with the preparation of the imidazobenzodiazepine core. The synthetic route typically includes the following steps:

    Formation of the imidazo[1,5-a][1,4]benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the oxadiazolyl group: This step involves the reaction of the core structure with an oxadiazole derivative.

    Chlorination and methylation:

Industrial production methods for FG 8205 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

FG 8205 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

FG 8205 exerts its effects by acting as a partial agonist at the GABA A receptor, specifically targeting the benzodiazepine binding site. This interaction enhances the inhibitory effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s partial agonist profile results in anxiolytic and anticonvulsant effects without the pronounced sedation and motor impairment associated with full agonists .

Comparison with Similar Compounds

FG 8205 is similar to other imidazobenzodiazepine derivatives, such as bretazenil and diazepam. it has some unique properties:

Similar compounds include:

FG 8205’s unique partial agonist profile and selectivity make it a promising candidate for further research and potential therapeutic applications.

Properties

CAS No.

122384-14-9

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3

InChI Key

SEWXZWMBVGJJPG-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C

Canonical SMILES

CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C

Appearance

Solid powder

122384-14-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine
FG 8205
FG-8205
L 663581
L-663581

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 2
Reactant of Route 2
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 3
Reactant of Route 3
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 4
Reactant of Route 4
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 5
Reactant of Route 5
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 6
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

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